1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide
Description
1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide is a compound belonging to the piperidine class, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Properties
IUPAC Name |
1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-12-9-17-16(19)15-7-10-18(11-8-15)13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHJTTWXGFPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with 2-methoxyethylamine to introduce the N-(2-methoxyethyl) group. Finally, the carboxamide group is introduced through the reaction with a suitable carboxylating agent .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This interaction involves key amino acid residues in the enzyme’s active site, such as tryptophan and phenylalanine .
Comparison with Similar Compounds
1-benzyl-N-(2-methoxyethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a potent dopamine reuptake inhibitor and has stimulant properties.
1-benzyl-4-(2-(N-benzoylamino)ethyl)piperidine: This derivative has been evaluated for its anti-acetylcholinesterase activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
